![molecular formula C11H13NO6 B1473470 (3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate CAS No. 1187928-27-3](/img/structure/B1473470.png)
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate
Vue d'ensemble
Description
“(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate” is a chemical compound with the CAS Number: 1187928-27-3 . It has a molecular weight of 255.23 and its IUPAC name is 3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol oxalate . It is a grey solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives were synthesized targeting histone deacetylases . Another study reported the synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e][1,3] oxazine analogues through a two-step synthetic protocol .Chemical Reactions Analysis
While specific chemical reactions involving “(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate” are not available, similar compounds have been studied. For example, a regiospecific synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)indolizine derivatives was reported, which involved a DMAP-catalyzed cascade reaction with α-bromoketones .Physical And Chemical Properties Analysis
“(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate” is a grey solid . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique
Antiproliferative Activity
This compound has been evaluated for its in vitro antiproliferative activity against various cancer cell lines such as MCF-7, HeLa, A-549, and DU-145 . Some of the synthesized compounds showed better activity than 5-fluorouracil, which was used as a positive control .
Synthesis of Sulfonamide Derivatives
The compound has been used in the synthesis of new molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives . These derivatives have shown promising activity against CDK5/P25 kinase .
Anti-inflammatory and Analgesic Properties
Benzoxazine, a heterocyclic compound that shares a structural basic skeleton with this compound, is reported to exhibit anti-inflammatory and analgesic properties .
Antifungal and Antibacterial Activities
The compound is also associated with antifungal and antibacterial activities . This makes it a potential candidate for the development of new antimicrobial drugs.
Neuroprotective Properties
Benzoxazine, which is structurally related to this compound, has been reported to have neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.
Anticancer Activity
A series of novel 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones, which were synthesized using this compound, were screened for their anticancer activity against MCF-7 (breast) and HeLa (cervical) cell lines .
Mécanisme D'action
Orientations Futures
The future directions in the research of similar compounds seem promising. For instance, 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have shown significant in vivo antitumor efficacy in xenograft models derived from multiple hematological tumors . This suggests that these compounds could be further explored for their potential in cancer treatment.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.C2H2O4/c11-5-7-6-12-9-4-2-1-3-8(9)10-7;3-1(4)2(5)6/h1-4,7,10-11H,5-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIAYCDIHVMVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate | |
CAS RN |
1187928-27-3 | |
| Record name | 2H-1,4-Benzoxazine-3-methanol, 3,4-dihydro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



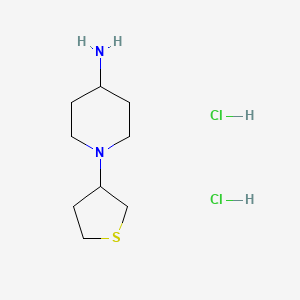
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473388.png)
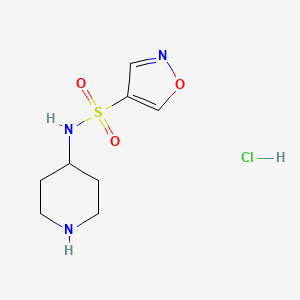
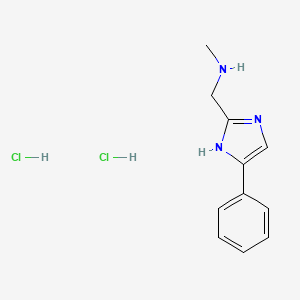



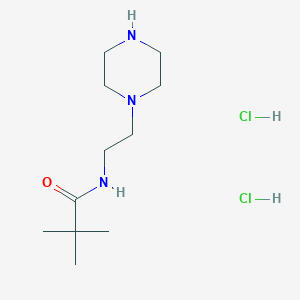
![5-[(4-aminopiperidin-1-yl)sulfonyl]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473397.png)
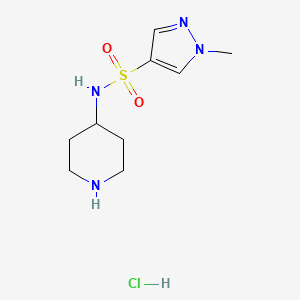
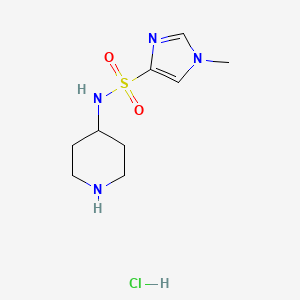
![1-[(5-Methyl-1,2-oxazol-3-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1473401.png)

